-Chloro-5-nitrobenzaldehyde serves as a valuable building block for synthesizing more complex organic molecules. Its reactive aldehyde group (CHO) and the presence of electron-withdrawing nitro (NO2) and chloro (Cl) substituents make it suitable for various condensation reactions. Here are some documented examples:
[1] Sigma-Aldrich product page for 2-Chloro-5-nitrobenzaldehyde ()
Refer to the same source as above [1].
2-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It is classified as a nitro-substituted aromatic aldehyde and is characterized by the presence of both a chlorine atom and a nitro group on the benzene ring. The compound appears as a light yellow to cream solid and has a melting point range of approximately 76 to 82 °C . Its structure can be represented by the InChI key: VFVHWCKUHAEDMY-UHFFFAOYSA-N, and it is known for its reactivity in various
Several methods have been developed for synthesizing 2-chloro-5-nitrobenzaldehyde:
2-Chloro-5-nitrobenzaldehyde is utilized in various fields:
Interaction studies involving 2-chloro-5-nitrobenzaldehyde focus primarily on its metabolic pathways and interactions with biological systems. Its role as an inhibitor of cytochrome P450 enzymes suggests potential interactions with other drugs metabolized by these enzymes, which could influence pharmacokinetics and drug efficacy . Further research is needed to elucidate its full interaction profile within biological systems.
Several compounds share structural similarities with 2-chloro-5-nitrobenzaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | Chlorine at position 5; different reactivity profile due to nitro position. |
3-Chloro-4-nitrobenzaldehyde | C₇H₄ClNO₃ | Different substitution pattern; may exhibit varied biological activity. |
4-Nitrobenzaldehyde | C₇H₅NO₂ | Lacks chlorine; simpler structure affecting reactivity and applications. |
2-Nitrobenzaldehyde | C₇H₅NO₂ | Similarity in aldehyde functionality but without chlorine; used in different synthetic pathways. |
The unique positioning of the chlorine and nitro groups in 2-chloro-5-nitrobenzaldehyde influences its reactivity and application potential compared to these similar compounds. Its specific properties make it particularly useful in targeted organic synthesis processes while providing distinct biological activities that warrant further investigation.
Irritant